Zhepeiresinol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

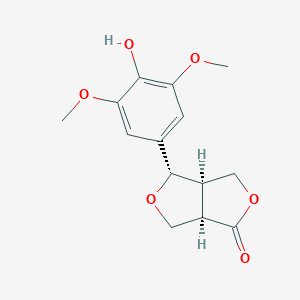

Zhepeiresinol is a chemical compound with the molecular formula C₁₄H₁₆O₆ . It is a 3,7-dioxabicyclo[3.3.0]octan-6-one derivative, specifically known as 2-(3’,5’-dimethoxy-4’-hydroxyphenyl)-3,7-dioxabicyclo[3.3.0]octan-6-one . This compound is isolated from various plant sources, including Fritillaria thumbergii Miq and Gynura segetum .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Zhepeiresinol involves several steps, starting from the appropriate phenolic precursors. The reaction typically includes the formation of the bicyclic core structure through cyclization reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources like Fritillaria thumbergii Miq and Gynura segetum . The extraction process includes solvent extraction, purification, and crystallization to isolate the compound in its pure form .

化学反応の分析

Lignan Reaction Mechanisms

Lignans, a class of polyphenolic compounds, often undergo reactions such as:

-

Oxidative coupling (e.g., dimerization of coniferyl alcohol) .

-

Enzymatic modifications (e.g., O-methylation, glycosylation) .

-

Acid/Base-Catalyzed Rearrangements (e.g., epimerization or ring-opening) 9.

Catalytic and Optimization Strategies

Modern reaction optimization techniques like Design of Experiments (DoE) and kinetic studies (e.g., azetidinium ion formation in cediranib synthesis ) could be applied to study Zhepeiresinol’s reactivity.

Analytical Methods

Key analytical tools for characterizing lignan reactions include:

-

QM/MM molecular dynamics simulations for mechanistic insights .

-

Chromatography and spectroscopy (e.g., NMR, MS) for structural elucidation3 .

Recommendations for Further Research

To advance understanding of this compound:

-

Verify Nomenclature : Cross-reference chemical databases (e.g., PubChem, SciFinder) for alternate spellings or related structures.

-

Explore Synthetic Pathways : Apply methodologies from lignan synthesis (e.g., coupling reactions, asymmetric catalysis)5 .

-

Collaborate with Phytochemists : Partner with researchers specializing in plant-derived compounds to identify natural sources or biosynthetic routes.

科学的研究の応用

Antimicrobial Activity

Zhepeiresinol has shown promise as an antimicrobial agent. Studies have indicated its effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.56 µg/mL |

| Escherichia coli | 0.78 µg/mL |

| Pseudomonas aeruginosa | 1.56 µg/mL |

The compound's ability to inhibit the growth of these pathogens suggests its potential use in treating infections caused by resistant strains .

Anti-inflammatory Properties

In vivo studies have demonstrated that this compound can modulate inflammatory responses. For instance, it has been shown to reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in models of acute lung injury. This indicates its potential in managing inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against a panel of clinical isolates. The findings revealed that this compound exhibited significant antibacterial activity comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory effects of this compound involved administering the compound to rats with induced lung injury. Results indicated a marked reduction in lung inflammation and improved histopathological outcomes, supporting its therapeutic potential in respiratory diseases .

Pharmacological Mechanisms

This compound's pharmacological effects are attributed to its interaction with various molecular targets:

- Inhibition of NF-κB Pathway: This pathway plays a crucial role in inflammatory responses. This compound may inhibit this pathway, leading to reduced expression of inflammatory mediators.

- Antioxidant Activity: The compound also exhibits antioxidant properties, which can mitigate oxidative stress associated with chronic inflammation and infection .

作用機序

The mechanism of action of Zhepeiresinol involves its interaction with specific molecular targets and pathways. It may exert its effects through the modulation of enzyme activities, receptor binding, and signaling pathways. The exact molecular targets and pathways are still under investigation .

類似化合物との比較

Similar Compounds

Lignans: Compounds like and share structural similarities with Zhepeiresinol.

Phenolic Compounds: Compounds such as resveratrol and quercetin have similar phenolic structures

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of methoxy and hydroxyl groups, which contribute to its distinct chemical and biological properties .

生物活性

Zhepeiresinol, a compound isolated from the bulbs of Fritillaria thunbergii Miq., exhibits a range of biological activities that have garnered attention in pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex bicyclic structure, which contributes to its biological activity. Spectroscopic methods, including X-ray diffraction analysis, have been utilized to elucidate its structure, confirming it as a sesquiterpene lactone derivative .

This compound exhibits various pharmacological effects primarily through the modulation of inflammatory pathways and cellular signaling. Key mechanisms include:

- Inhibition of Inflammatory Cytokines : Studies have shown that this compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models activated by lipopolysaccharides (LPS) .

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

- Neuroprotective Effects : Preliminary research indicates that this compound may promote neurite outgrowth, suggesting potential applications in neurodegenerative diseases .

Biological Activities

The biological activities of this compound can be categorized as follows:

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in various biological contexts:

- Acute Lung Injury Model : A study involving Sprague-Dawley rats demonstrated that this compound significantly reduced lung inflammation and injury markers following LPS exposure. The treatment led to decreased myeloperoxidase activity and reduced wet-to-dry weight ratios in lung tissues, indicating effective anti-inflammatory action .

- Cytotoxicity Assays : Research has shown that this compound exhibits selective cytotoxicity against cancer cell lines, including breast and lung cancer cells. It was found to induce apoptosis through the activation of caspase pathways .

- Neurite Outgrowth Promotion : In vitro studies have indicated that this compound can enhance neurite outgrowth in neuronal cell cultures, providing insights into its potential neuroprotective applications .

特性

CAS番号 |

151636-98-5 |

|---|---|

分子式 |

C14H16O6 |

分子量 |

280.27 g/mol |

IUPAC名 |

(3R,3aS,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-3,3a,4,6a-tetrahydro-1H-furo[3,4-c]furan-6-one |

InChI |

InChI=1S/C14H16O6/c1-17-10-3-7(4-11(18-2)12(10)15)13-8-5-20-14(16)9(8)6-19-13/h3-4,8-9,13,15H,5-6H2,1-2H3/t8-,9-,13+/m1/s1 |

InChIキー |

AUXYOVQIZNPKSO-KKFJDGPESA-N |

SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(=O)C3CO2 |

異性体SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3COC(=O)[C@@H]3CO2 |

正規SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(=O)C3CO2 |

同義語 |

2-(3',5'-dimethoxy-4'-hydroxyphenyl)-3,7-dioxoabicyclo(3.3.0)octan-6-one zhepeiresinol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。